2-Fluoro-4-methylanisole
Description
2-Fluoro-4-methylanisole (CAS 399-55-3) is a fluorinated aromatic ether with the molecular formula C₈H₉FO and a molecular weight of 140.16 g/mol . It features a methoxy group (-OCH₃) at position 1, a fluorine atom at position 2, and a methyl group (-CH₃) at position 4 on the benzene ring. This structural arrangement confers unique physicochemical properties, including a calculated octanol/water partition coefficient (logP) of ~1.95 and a refractive index of 1.495 . Thermodynamic properties such as Gibbs free energy (ΔfG°), enthalpy (ΔfH°gas), and temperature-dependent gas-phase heat capacity (Cp,gas: 208.03–266.50 J/mol·K) have been modeled using Joback and Crippen methods . The compound is commercially available with ≥98% purity and is utilized in pharmaceutical and agrochemical synthesis, as evidenced by its listing in specialty chemical catalogs .
Properties
IUPAC Name |
2-fluoro-1-methoxy-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6-3-4-8(10-2)7(9)5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVXANGOLMXKES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192942 | |
| Record name | 2-Fluoro-4-methylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
399-55-3 | |
| Record name | 2-Fluoro-4-methylanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluoro-4-methylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 399-55-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-4-methylanisole can be synthesized through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . Another method involves the direct fluorination of 4-methylanisole using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes are optimized for high yield and purity, using advanced fluorinating agents and catalysts to ensure efficient conversion of starting materials .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methylanisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the fluorine substituent to a hydrogen atom, yielding 4-methylanisole.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst
Substitution: Sodium amide (NaNH₂), thiols (RSH)
Major Products
Oxidation: 2-Fluoro-4-methylphenol, 2-Fluoro-4-methylquinone
Reduction: 4-Methylanisole
Substitution: 2-Amino-4-methylanisole, 2-Thio-4-methylanisole
Scientific Research Applications
2-Fluoro-4-methylanisole is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving fluorinated aromatic compounds.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methylanisole involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In drug development, the fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or van der Waals interactions. This can lead to improved efficacy and selectivity of the resulting pharmaceuticals .
Comparison with Similar Compounds
Key Observations:
Positional Isomerism: 3-Fluoro-4-methylanisole (CAS 405-06-1) shares the same molecular formula as this compound but differs in fluorine position. 4-Fluoroanisole (CAS 459-60-9) lacks the methyl group, resulting in a lower molecular weight (126.13 vs. 140.16 g/mol) and boiling point (156–158°C vs. model-dependent higher values for methylated analogs) .
Functional Group Effects: Nitro Derivatives: 2-Fluoro-4-nitroanisole and 5-Fluoro-2-nitroanisole (CAS 455-93-6 and 448-19-1) exhibit increased molecular weight (~171 g/mol) and density (1.321 g/cm³) due to the electron-withdrawing nitro (-NO₂) group, which enhances reactivity in reduction or nucleophilic substitution reactions .
Lipophilicity :
- The methyl group in this compound increases logP (~1.95) compared to 4-Fluoroanisole (~1.40), suggesting greater membrane permeability and suitability for hydrophobic environments .
Biological Activity
2-Fluoro-4-methylanisole (CAS Number: 399-55-3) is an aromatic compound featuring a fluorine atom and a methyl group on the anisole structure. Its unique chemical properties make it a subject of interest in various fields, including medicinal chemistry and toxicology. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
The molecular formula of this compound is C₈H₉FO, with a molecular weight of 140.15 g/mol. The presence of the fluorine atom at the ortho position relative to the methoxy group influences its reactivity and biological interactions.
Pharmacological Effects
Research indicates that this compound may exhibit significant pharmacological effects, particularly in influencing neurotransmitter systems. It has been noted for its potential as an acetylcholine release-enhancing agent , which could have implications for cognitive enhancement and neuroprotection .
Toxicological Studies
In toxicological assessments, long-term exposure to this compound has been evaluated for chronic health effects. According to studies, it is not expected to produce significant chronic adverse effects based on animal models . However, further studies are necessary to fully understand its long-term impact on human health.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving fluorination of methylanisoles. The distinct positioning of substituents in this compound compared to its analogs (like 4-Fluoro-2-methylanisole) suggests that it may exhibit different biological activities due to altered chemical behavior.
Case Study 1: Neurotransmitter Modulation
A study investigated the effects of this compound on acetylcholine release in neuronal cultures. The findings indicated that this compound significantly enhanced acetylcholine levels, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Case Study 2: Toxicity Assessment
In a toxicity assessment involving animal models, researchers evaluated the effects of prolonged exposure to this compound. The results showed no significant signs of toxicity or adverse health effects after extended exposure periods, supporting its safety profile for potential use in pharmaceuticals .
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| This compound | 399-55-3 | Fluorine at ortho position; potential neuroactive properties |
| 4-Fluoro-2-methylanisole | 136240 | Fluorine at para position; different biological activity |
| 5-Bromo-4-fluoro-2-methylanisole | 1785363-64-5 | Contains bromine; alters reactivity and potential applications |
This table highlights the structural differences among these compounds and their implications for biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
